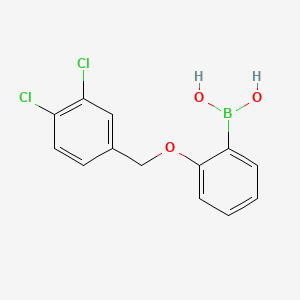

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

説明

特性

IUPAC Name |

[2-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-6-5-9(7-12(11)16)8-19-13-4-2-1-3-10(13)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABNQEUHOHNWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655548 | |

| Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-84-6 | |

| Record name | {2-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on established chemical principles and spectral data of analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1256355-84-6 |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ |

| Molecular Weight | 296.94 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

| Storage | Store in a cool, dry place, away from light and moisture. Recommended storage temperature: 2-8°C. |

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves a Williamson ether synthesis to couple 2-bromophenol with 3,4-dichlorobenzyl chloride, forming the diaryl ether intermediate. The subsequent step is a lithiation-borylation reaction to introduce the boronic acid functionality.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Procedure

Step 1: Synthesis of 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene

-

To a solution of 2-bromophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 3,4-dichlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene.

Step 2: Synthesis of this compound

-

Dissolve 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the reaction mixture, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Characterization Data

The following tables summarize the expected characterization data for the final product. The data is based on the analysis of structurally similar compounds.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.2-7.8 (m, Ar-H), 5.1-5.3 (s, O-CH₂-Ar), 8.0-8.2 (s, B(OH)₂) |

| ¹³C NMR | δ (ppm): 155-160 (C-OBn), 130-140 (Ar-C), 110-125 (Ar-C), 70-75 (O-CH₂-Ar) |

| FTIR (cm⁻¹) | 3200-3500 (O-H stretch, broad), 3000-3100 (Ar C-H stretch), 1600, 1475 (Ar C=C stretch), 1300-1400 (B-O stretch), 1000-1100 (C-O stretch), 700-850 (Ar C-H bend) |

| Mass Spec. (ESI-MS) | Expected [M-H]⁻ at m/z 295.0 |

Analytical Workflow for Characterization

Technical Guide: Physicochemical Properties of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid (CAS No. 1256355-84-6). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents available data alongside comparative information for structurally related compounds, namely the parent compound phenylboronic acid and the isomeric 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid. Furthermore, this guide details standardized experimental protocols for the determination of key physicochemical parameters and illustrates relevant chemical and biological pathways involving boronic acids.

Introduction

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are versatile synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. The physicochemical properties of boronic acids, such as their acidity (pKa), solubility, and melting point, are critical determinants of their reactivity, formulation, and biological activity. This compound is a substituted arylboronic acid with potential applications in organic synthesis and drug discovery. Understanding its fundamental properties is essential for its effective utilization in research and development.

Physicochemical Properties

Direct experimental data for this compound is not extensively reported. Therefore, a comparative summary of its known identifiers and the properties of related compounds is provided below.

Table 1: Identifiers for this compound

| Property | Value |

| CAS Number | 1256355-84-6 |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ |

| Molecular Weight | 296.94 g/mol |

Table 2: Comparative Physicochemical Data

| Property | This compound | Phenylboronic acid[1][2] | 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid |

| CAS Number | 1256355-84-6 | 98-80-6 | 1256355-75-5 |

| Melting Point (°C) | Data not available | 216 - 219[1] | 216 - 219 |

| pKa | Data not available | 8.83[1] | Data not available |

| Aqueous Solubility | Data not available | 10 g/L (20 °C)[1] | Data not available |

| Solubility in Organic Solvents | Data not available | Soluble in diethyl ether, ethanol[1] | Soluble in DMSO, dichloromethane |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of boronic acids are presented below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:

-

Finely powder a small amount of the dry sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement with a slower heating rate of 1-2 °C per minute, starting from about 20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[3][4]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the boronic acid.

Apparatus: Potentiometer with a pH electrode, burette, stirrer, titration vessel.

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Accurately weigh a sample of the boronic acid and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). A typical concentration is around 1 mM.

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Place the solution in the titration vessel, immerse the pH electrode, and start stirring.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to identify the equivalence point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus: Conical flasks with stoppers, orbital shaker with temperature control, analytical balance, filtration or centrifugation equipment, analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Add an excess amount of the solid compound to a series of flasks containing the desired solvent (e.g., water, buffers of different pH). The presence of undissolved solid is crucial.

-

Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm) or by centrifugation.

-

Dilute the clear supernatant with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV, against a standard curve.

-

The solubility is reported as the mean concentration from replicate experiments.

Visualizations

Suzuki-Miyaura Coupling Reaction

Phenylboronic acids are fundamental reagents in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for pKa Determination

The following diagram illustrates the logical steps involved in determining the pKa of a boronic acid using potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

NF-κB Signaling Pathway

Some boronic acid-containing molecules, such as the proteasome inhibitor bortezomib, are known to interfere with cellular signaling pathways like the NF-κB pathway, which is crucial in inflammation and cell survival.

Caption: Simplified canonical NF-κB signaling pathway.

Conclusion

While specific experimental data for this compound remains scarce in the public domain, this guide provides a framework for its characterization. By utilizing the comparative data from related compounds and applying the standardized experimental protocols outlined herein, researchers can effectively determine its physicochemical properties. The versatility of the boronic acid functional group, highlighted by its role in the Suzuki-Miyaura coupling, underscores the importance of such characterization for the advancement of synthetic and medicinal chemistry.

References

- 1. This compound | 1256355-84-6 [amp.chemicalbook.com]

- 2. dir.indiamart.com [dir.indiamart.com]

- 3. 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid [cymitquimica.com]

- 4. NF-κB is a key modulator in the signaling pathway of Borrelia burgdorferi BmpA-induced inflammatory chemokines in murine microglia BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid (CAS 1256355-84-6)

A comprehensive review of the currently available scientific and technical data for 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid reveals a significant gap in the public domain literature. While this compound is commercially available, detailed experimental protocols, quantitative physicochemical data, and specific biological applications remain largely unpublished.

This guide serves to consolidate the known information and highlight the areas requiring further research to fully characterize this molecule for its potential applications in research and drug development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256355-84-6 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ | Chemical Supplier Catalogs |

| Molecular Weight | 296.94 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for phenylboronic acids |

| Storage Conditions | 2-8°C | Chemical Supplier Catalogs |

Structure:

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

A detailed, peer-reviewed synthesis protocol for this compound is not currently available in the public domain. However, based on the general synthesis of substituted phenylboronic acids, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway:

A common method for the synthesis of arylboronic acids is the Suzuki-Miyaura coupling reaction's precursor, which often involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate. For the target molecule, a potential multi-step synthesis could be envisioned.

Caption: A proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Williamson Ether Synthesis: 2-Bromophenol would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide or acetonitrile). The resulting phenoxide would then be reacted with 3,4-dichlorobenzyl chloride to form 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene.

-

Formation of Organometallic Reagent: The aryl bromide from the previous step would undergo a metal-halogen exchange. This is typically achieved using a strong organometallic base like n-butyllithium at low temperatures (e.g., -78°C) in an ethereal solvent like tetrahydrofuran (THF) to form the corresponding aryllithium species. Alternatively, a Grignard reagent could be prepared by reacting with magnesium turnings.

-

Borylation: The organometallic intermediate would then be reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This reaction forms a boronate ester.

-

Hydrolysis: The resulting boronate ester would be hydrolyzed under acidic aqueous conditions to yield the final product, this compound.

Purification: Purification would likely involve crystallization or column chromatography on silica gel.

Note: This is a generalized, hypothetical protocol. The actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would need to be optimized.

Biological Activity and Applications in Drug Discovery

There is currently no published research detailing the biological activity of this compound. Phenylboronic acids, as a class of compounds, are known to interact with diols, which are present in many biological molecules such as sugars and ribonucleosides. This property has led to their investigation in various therapeutic areas.

Potential Areas of Investigation:

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases. The dichlorophenylmethoxy group would influence the compound's binding affinity and selectivity for the target enzyme's active site.

-

Antimicrobial Agents: Some phenylboronic acid derivatives have shown antimicrobial activity.

-

Sensors: The ability to bind to sugars makes boronic acids useful as components of glucose sensors.

-

Drug Delivery: Phenylboronic acid-containing polymers have been explored for pH-responsive drug delivery systems.

Further research is required to determine if this compound exhibits any of these activities and to elucidate its mechanism of action.

Caption: Logical relationship of the functional moieties of the target compound to potential biological interactions.

Future Research Directions

To fully assess the potential of this compound for researchers and drug development professionals, the following areas of investigation are critical:

-

Development and publication of a robust and scalable synthesis protocol. This would enable wider access to the compound for research purposes.

-

Comprehensive physicochemical characterization. This includes determination of its pKa, solubility in various solvents, and crystal structure.

-

In vitro biological screening. A broad panel of assays should be conducted to identify any potential biological activity, such as enzyme inhibition, antimicrobial effects, or cytotoxicity.

-

Mechanism of action studies. If any biological activity is identified, further experiments will be necessary to determine the underlying mechanism.

-

In vivo studies. Should in vitro studies show promise, evaluation in animal models would be the next logical step.

molecular structure and formula of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a specialized organic compound that holds potential for various applications in research and development, particularly within the pharmaceutical and materials science sectors. Its unique structure, featuring a dichlorinated phenyl ring linked via a methoxy bridge to a phenylboronic acid moiety, suggests its utility as a building block in organic synthesis. Boronic acids are well-established as key reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of the dichlorophenyl group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for the development of novel therapeutic agents and functional materials.

Molecular Structure and Formula

The molecular structure of this compound is characterized by a phenylboronic acid group at position 2 of a phenyl ring, which is, in turn, substituted with a 3,4-dichlorophenylmethoxy group.

Chemical Structure:

Molecular Structure of this compound

The chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1256355-84-6 |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ |

| Molecular Weight | 296.94 g/mol |

| Synonyms | (2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively available in public literature. However, based on the properties of similar phenylboronic acid derivatives, the following characteristics can be anticipated:

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |

| Stability | Stable under standard conditions. May dehydrate to form boroxines upon heating. |

Synthesis

A general and plausible synthetic route for this compound involves a multi-step process.

Proposed Synthetic Pathway

Proposed Synthesis of this compound

Experimental Protocol: General Procedure for the Synthesis of Aryl Boronic Acids via Lithiation-Borylation

Materials:

-

Aryl halide (e.g., 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with the aryl halide and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, and the mixture is stirred at this temperature for a specified time to allow for lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred for a period, allowing the borate ester to form.

-

Quenching and Work-up: The reaction is slowly warmed to room temperature and then quenched by the addition of an aqueous HCl solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent.

-

Drying and Concentration: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure this compound.

Applications in Drug Development and Research

Phenylboronic acids are valuable intermediates in medicinal chemistry.[1] The title compound can be utilized in Suzuki-Miyaura coupling reactions to introduce the 2-(3,4-dichlorophenylmethoxy)phenyl moiety into a target molecule. This can be a strategic approach to modify the pharmacokinetic and pharmacodynamic properties of a lead compound. The dichlorophenyl group, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability by blocking potential sites of oxidation.

While specific biological activities for this compound have not been reported, phenylboronic acid derivatives, in general, have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and sensors for biologically important molecules.[1]

Potential Signaling Pathway Involvement

Currently, there is no published data directly implicating this compound in any specific signaling pathway. However, as a versatile synthetic building block, it could be used to synthesize molecules that target various components of signaling cascades. For instance, it could be incorporated into kinase inhibitors, which often feature substituted aromatic rings. The logical workflow for investigating such potential would involve the synthesis of a library of compounds derived from this boronic acid, followed by screening against a panel of kinases or other relevant biological targets.

Logical Workflow for Drug Discovery

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest its utility in the synthesis of complex organic molecules for applications in drug discovery and materials science. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential in various fields of chemical and biological research.

References

solubility and stability of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

An In-depth Technical Guide on the Solubility and Stability of Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylboronic acids are a pivotal class of compounds in medicinal chemistry and drug development, frequently utilized as building blocks in cross-coupling reactions and as pharmacophores in their own right. Their utility, however, is intrinsically linked to their physicochemical properties, primarily solubility and stability. This technical guide provides a comprehensive overview of the core principles governing the solubility and stability of these molecules. Due to the limited availability of specific data for 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, this paper will focus on the broader class of substituted phenylboronic acids, presenting representative data and established experimental protocols. This guide offers detailed methodologies for key experiments and visualizes complex workflows and pathways to aid in the practical application of these concepts in a research and development setting.

Introduction to Phenylboronic Acids

Phenylboronic acids are organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). The presence of the boronic acid moiety imparts unique chemical properties, including the ability to form reversible covalent bonds with diols, a characteristic leveraged in sensor technology and as a mechanism of action in certain drugs. The substituents on the phenyl ring play a crucial role in modulating the electronic properties, steric hindrance, and ultimately, the solubility and stability of the molecule.

Solubility of Substituted Phenylboronic Acids

The solubility of a drug candidate is a critical determinant of its bioavailability and therapeutic efficacy. For substituted phenylboronic acids, solubility is influenced by a combination of factors including the nature of the substituents, the pH of the medium, and the temperature.

Factors Influencing Solubility

-

Substituents: The type and position of substituents on the phenyl ring significantly impact solubility. Electron-withdrawing groups, such as the dichloro substitution in the target molecule, can affect the pKa of the boronic acid and the overall polarity of the molecule.

-

pH: Boronic acids are weak Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is generally more water-soluble. The pKa of most phenylboronic acids is in the range of 8-9.

-

Temperature: Solubility is generally temperature-dependent, with most compounds exhibiting increased solubility at higher temperatures.

Quantitative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Phenylboronic Acid | Water | 20 | 10.9 | |

| 4-Chlorophenylboronic Acid | Water | 25 | 1.5 | |

| 3,5-Dichlorophenylboronic Acid | Water | 25 | 0.3 | |

| 4-Methoxyphenylboronic Acid | Water | 25 | 4.2 |

Table 1: Aqueous Solubility of Selected Phenylboronic Acid Derivatives. This table provides a comparative overview of the aqueous solubility of several commercially available phenylboronic acids, highlighting the influence of substituents on this key physicochemical property.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

The substituted phenylboronic acid of interest.

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0).

-

HPLC-grade water and acetonitrile.

-

Calibrated analytical balance, vortex mixer, orbital shaker, and a validated HPLC-UV system.

Procedure:

-

Add an excess amount of the phenylboronic acid to a known volume of the desired buffer in a glass vial.

-

Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Shake the samples for 24-48 hours to ensure equilibrium is reached.

-

After shaking, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Dilute the filtered sample with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC-UV to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the phenylboronic acid of known concentrations.

-

Calculate the solubility of the compound in the buffer by comparing the peak area of the sample to the calibration curve.

Figure 1: A schematic workflow of the shake-flask method for solubility determination.

Stability of Substituted Phenylboronic Acids

The stability of a drug candidate under various conditions is crucial for its development, manufacturing, and storage. Phenylboronic acids can undergo degradation through several pathways, most notably oxidation and protodeboronation.

Factors Influencing Stability

-

Oxidation: Boronic acids are susceptible to oxidation, which can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.

-

Protodeboronation: This is a process where the C-B bond is cleaved, and the boron group is replaced by a hydrogen atom. This reaction is often catalyzed by acids or bases and can be influenced by the electronic nature of the substituents on the phenyl ring.

-

Trimerization: Phenylboronic acids can undergo dehydration to form a cyclic trimer known as a boroxine. This process is reversible in the presence of water.

Quantitative Stability Data

Assessing the stability of a compound involves determining its degradation rate under specific conditions. The following table presents hypothetical stability data to illustrate how such information would be presented.

| Condition | Time (days) | % Remaining Compound | Degradation Products |

| 25°C / 60% RH (Solid State) | 30 | 99.5% | Not Detected |

| 40°C / 75% RH (Solid State) | 30 | 98.2% | Boroxine |

| pH 7.4 Buffer (Aqueous Solution, 25°C) | 7 | 95.1% | Phenyl derivative |

| pH 2.0 Buffer (Aqueous Solution, 25°C) | 7 | 88.7% | Phenyl derivative |

Table 2: Hypothetical Stability Data for a Substituted Phenylboronic Acid. This table illustrates a typical format for presenting stability data under various storage and solution conditions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify the likely degradation products and to establish the degradation pathways of a drug substance.

Materials:

-

The substituted phenylboronic acid of interest.

-

Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂).

-

A validated stability-indicating HPLC method.

-

Photostability chamber and temperature-controlled ovens.

Procedure:

-

Acid and Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Incubate the solutions at a specific temperature (e.g., 60°C) for a set period.

-

Oxidative Degradation: Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method to quantify the amount of the remaining parent compound and any degradation products.

Figure 2: A logical workflow for conducting a forced degradation study.

Signaling Pathways and Phenylboronic Acids

Many phenylboronic acid derivatives are being investigated as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to potent inhibition.

Figure 3: A generalized signaling pathway for enzyme inhibition by a phenylboronic acid.

Conclusion

The solubility and stability of substituted phenylboronic acids are critical parameters that must be thoroughly evaluated during the drug discovery and development process. While specific data for this compound remains elusive, the principles and methodologies outlined in this guide provide a robust framework for the characterization of this and other novel phenylboronic acid derivatives. A systematic approach to determining these properties, as detailed in the provided protocols, will enable researchers to make informed decisions and advance promising candidates through the development pipeline.

Spectroscopic Profile of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid: A Technical Guide

For Immediate Release

This technical guide presents a detailed spectroscopic analysis of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and materials science. Due to the absence of publicly available experimental spectroscopic data for this specific molecule, this document provides a comprehensive predicted spectroscopic profile based on the analysis of structurally analogous compounds and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of its constituent functional groups and data from similar molecules.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~7.8 - 8.0 | d | 1H | Ar-H (ortho to B(OH)₂) | The proton ortho to the electron-withdrawing boronic acid group is expected to be deshielded. |

| ~7.2 - 7.5 | m | 3H | Ar-H (phenylboronic acid ring) | Multiplet corresponding to the remaining protons on the phenylboronic acid ring. |

| ~7.45 | d | 1H | Ar-H (ortho to CH₂O on dichlorophenyl ring) | Doublet for the proton adjacent to the chlorine and ortho to the ether linkage. |

| ~7.40 | d | 1H | Ar-H (ortho to Cl on dichlorophenyl ring) | Doublet for the proton between the two chlorine atoms. |

| ~7.15 | dd | 1H | Ar-H (ortho to both Cl and CH₂O on dichlorophenyl ring) | Doublet of doublets for the remaining proton on the dichlorophenyl ring. |

| ~5.10 | s | 2H | -O-CH₂ -Ar | Singlet for the benzylic protons of the ether linkage. |

| ~5.5 - 6.5 | br s | 2H | -B(OH )₂ | Broad singlet for the exchangeable protons of the boronic acid group. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~155 - 158 | C -O (phenylboronic acid ring) | The carbon attached to the oxygen of the ether is expected to be significantly deshielded. |

| ~135 - 138 | C -Cl (dichlorophenyl ring) | Carbons directly bonded to chlorine are deshielded. |

| ~130 - 133 | Ar-C H | Aromatic methine carbons. |

| ~128 - 130 | C -CH₂O (dichlorophenyl ring) | The carbon attached to the ether linkage on the dichlorophenyl ring. |

| ~115 - 125 | Ar-C H | Aromatic methine carbons in shielded positions. |

| ~130 (broad) | C -B (phenylboronic acid ring) | The carbon attached to the boron often shows a broad signal and can be difficult to observe. |

| ~70 | -O-CH₂ -Ar | The benzylic carbon of the ether linkage. |

Table 3: Predicted ¹¹B NMR Spectral Data (160 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Linewidth | Assignment | Predicted Rationale |

| ~28 - 33 | Broad | -B (OH)₂ | The chemical shift for trigonal planar boronic acids typically falls in this range.[1][2] |

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| ~3600 - 3200 | Strong, Broad | O-H stretch | Characteristic broad absorption for the hydrogen-bonded -B(OH)₂ group.[3][4][5] |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on aromatic rings.[6] |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponding to the -CH₂- group of the benzyl ether.[3] |

| ~1600, ~1475 | Medium | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings.[6] |

| ~1380 | Strong | B-O stretch | Characteristic vibration for the boronic acid functional group. |

| ~1250 - 1200 | Strong | Aryl-O-C stretch (asymmetric) | Characteristic of the aryl ether linkage.[3] |

| ~1100 - 1000 | Strong | Aryl-O-C stretch (symmetric) | Characteristic of the aryl ether linkage.[3] |

| ~850 - 750 | Strong | C-Cl stretch | Typical for aryl chlorides. |

Table 5: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Ion | Predicted Rationale |

| [M]+ | C₁₃H₁₁BCl₂O₃⁺ | Molecular ion peak. |

| [M-H₂O]+ | C₁₃H₉BCl₂O₂⁺ | Loss of a water molecule from the boronic acid moiety. |

| [M-B(OH)₃]+ | C₁₃H₈Cl₂O⁺ | Loss of boric acid. |

| 159 | C₇H₅Cl₂⁺ | Fragment corresponding to the 3,4-dichlorobenzyl cation, a likely major fragment due to the stability of the benzyl cation. |

| 125 | C₆H₄(OH)B(OH)₂⁺ | Fragment corresponding to the 2-hydroxyphenylboronic acid cation. |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: The spectrum is acquired on a 400 or 500 MHz NMR spectrometer. A standard one-pulse sequence is used with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans (1024 or more) is required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-220 ppm is commonly used.

-

¹¹B NMR Spectroscopy: A dedicated boron-11 probe or a broadband probe tuned to the ¹¹B frequency is used. Due to the quadrupolar nature of the boron nucleus, the signals are often broad.[1][2][7] A larger sample concentration may be beneficial. To avoid a broad background signal from borosilicate glass, quartz NMR tubes are recommended.[7]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. The sample is then scanned, and the data is collected over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable ionization methods.

-

Data Acquisition: In a typical ESI-MS experiment, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Applications of 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid in Organic Synthesis

Abstract

2-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a specialized organoboron compound with significant potential as a versatile building block in modern organic synthesis. Its unique structural features, combining a reactive boronic acid moiety with a dichlorinated phenylmethoxy group, make it a valuable reagent for the construction of complex biaryl structures and other advanced molecular architectures. This technical guide explores the prospective applications of this compound, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. We provide a comprehensive overview of its synthesis, hypothetical physicochemical properties, and detailed, representative experimental protocols for its use in the formation of carbon-carbon bonds. Furthermore, this document elucidates its potential role in drug discovery and medicinal chemistry, where the introduction of the 3,4-dichlorophenyl motif can be of strategic importance. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development seeking to leverage novel building blocks for the synthesis of functional molecules.

Introduction

Boronic acids have emerged as indispensable tools in organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal reagents for the formation of carbon-carbon bonds.[1]

This compound presents a unique combination of functionalities. The boronic acid group at the 2-position of the phenyl ring is poised for participation in various cross-coupling reactions. The ether linkage provides a flexible spacer, while the 3,4-dichlorophenyl moiety introduces a specific electronic and steric profile. The presence of chlorine atoms can enhance metabolic stability and influence the binding affinity of a molecule to biological targets, a desirable feature in medicinal chemistry.[2]

This guide will delve into the prospective synthetic utility of this compound, offering a foundation for its application in the synthesis of novel materials and potential therapeutic agents.

Physicochemical Properties

| Property | Value |

| CAS Number | 1256355-84-6 |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ |

| Molecular Weight | 296.94 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | >150 °C (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Methanol); sparingly soluble in non-polar solvents; likely to hydrolyze in water. |

Synthesis of this compound

A plausible synthetic route to this compound would involve two key steps: the etherification of a suitable phenol with 3,4-dichlorobenzyl halide, followed by ortho-lithiation and borylation.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Bromo-2-((3,4-dichlorobenzyl)oxy)benzene

-

To a stirred solution of 2-bromophenol (1.0 equiv.) in acetone, add potassium carbonate (2.0 equiv.).

-

Add 3,4-dichlorobenzyl bromide (1.1 equiv.) to the mixture.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ether.

Step 2: Synthesis of this compound

-

Dissolve 1-bromo-2-((3,4-dichlorobenzyl)oxy)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 equiv.) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Potential Applications in Organic Synthesis

The primary application of this compound is expected to be in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Suzuki-Miyaura Cross-Coupling Reactions

This reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.) or cesium carbonate (2.0 equiv.).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.) or palladium(II) acetate with a phosphine ligand.

-

Add a solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Hypothetical Reaction Outcomes

| Aryl Halide Coupling Partner | Product | Predicted Yield (%) |

| 4-Bromoanisole | 2-(3,4-Dichlorophenylmethoxy)-4'-methoxy-1,1'-biphenyl | 85-95 |

| 1-Bromo-4-nitrobenzene | 2-(3,4-Dichlorophenylmethoxy)-4'-nitro-1,1'-biphenyl | 80-90 |

| 2-Bromopyridine | 2-(2-((3,4-Dichlorobenzyl)oxy)phenyl)pyridine | 75-85 |

| Methyl 4-bromobenzoate | Methyl 4'-(2-((3,4-dichlorobenzyl)oxy)phenyl)-[1,1'-biphenyl]-4-carboxylate | 82-92 |

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3,4-dichlorophenyl moiety is a common substituent in a number of approved drugs and clinical candidates. Its presence can enhance binding to target proteins and improve pharmacokinetic properties by blocking sites of metabolism. By using this compound as a building block, medicinal chemists can readily introduce this valuable fragment into novel molecular scaffolds.

For instance, this building block could be employed in the synthesis of inhibitors for various signaling pathways implicated in diseases such as cancer.

Caption: Inhibition of a signaling pathway by a biaryl compound.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While specific applications in the literature are yet to be widely reported, its structural features strongly suggest its utility in the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling. The ability to introduce the 3,4-dichlorophenylmethoxy moiety in a single step makes it a valuable tool for researchers in materials science and medicinal chemistry. The protocols and potential applications outlined in this guide provide a solid foundation for the exploration and utilization of this compound in the development of novel and functional molecules.

References

An In-depth Technical Guide on the Reactivity Profile of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted reactivity profile of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a specialized building block in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide extrapolates its reactivity based on the well-established chemical behavior of ortho-substituted phenylboronic acids and the electronic influence of its constituent functional groups.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The table below summarizes its key identifiers and predicted properties.

| Property | Value | Source/Method |

| Chemical Name | This compound | IUPAC Nomenclature |

| Synonyms | (2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid | |

| CAS Number | 1256355-84-6 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ | |

| Molecular Weight | 296.94 g/mol | |

| Appearance | Predicted to be a white to off-white solid | General observation for similar compounds |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol) and poorly soluble in non-polar solvents and water. | General solubility of boronic acids |

| Stability | Boronic acids are generally stable but can undergo dehydration to form boroxines.[2] May be sensitive to strong oxidizing agents. | General stability of boronic acids |

Predicted Reactivity Profile

The reactivity of this compound is primarily governed by the boronic acid moiety, which is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. The presence of the bulky and electron-withdrawing 2-(3,4-Dichlorophenylmethoxy) group at the ortho position is expected to significantly influence its reactivity through steric and electronic effects.

The Suzuki-Miyaura coupling is a cornerstone reaction for boronic acids, enabling the formation of biaryl structures.[3][4] The reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an aryl, vinyl, or alkyl halide or triflate.

Predicted Reactivity:

-

Steric Hindrance: The ortho-substituent is expected to create steric hindrance, which can slow down the rate of transmetalation in the catalytic cycle. This may necessitate the use of bulky phosphine ligands to promote the reaction.

-

Electronic Effects: The electron-withdrawing nature of the dichlorophenyl group may slightly reduce the nucleophilicity of the arylboronic acid, potentially requiring more forcing conditions or a stronger base.

Table of Predicted Suzuki-Miyaura Coupling Conditions:

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Predicted Yield |

| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent |

| Aryl Bromide | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90-110 | Moderate to Good |

| Aryl Chloride | Pd₂(dba)₃ / SPhos | K₃PO₄ | t-Amyl alcohol | 100-120 | Fair to Moderate |

The Chan-Lam coupling facilitates the formation of carbon-heteroatom bonds, typically with amines, phenols, or thiols, using a copper catalyst.[5][6][7] This reaction is often performed under milder conditions compared to the Buchwald-Hartwig amination.

Predicted Reactivity:

-

Steric Effects: Similar to the Suzuki-Miyaura coupling, the ortho-substituent will likely influence the reaction rate. The choice of the copper source and ligand will be critical to overcome steric hindrance.

-

Nucleophile Scope: The reaction is expected to be successful with a range of primary and secondary amines, as well as phenols.

Table of Predicted Chan-Lam Coupling Conditions:

| Coupling Partner | Copper Source | Ligand (if any) | Base | Solvent | Temperature | Predicted Yield |

| Aniline | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp. | Moderate |

| Benzylamine | CuI | None | K₂CO₃ | DMF | 80-100 °C | Moderate |

| Phenol | Cu(OAc)₂ | DMAP | Pyridine | Toluene | 60-80 °C | Fair to Moderate |

-

Oxidation: Boronic acids can be oxidized to the corresponding phenols using reagents like hydrogen peroxide.

-

Protodeboronation: The C-B bond can be cleaved under acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.

-

Homocoupling: Under certain Suzuki-Miyaura conditions, dimerization of the boronic acid can occur as a side reaction.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions involving this compound. Optimization of these conditions will be necessary to achieve the best results.

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction: Heat the mixture to the desired temperature with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

-

Reaction Setup: To a reaction vial, add the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), the amine or phenol (1.0 equiv.), and this compound (1.2-1.5 equiv.).

-

Solvent and Base: Add the solvent (e.g., CH₂Cl₂ or DMF) and the base (e.g., pyridine or Et₃N).

-

Reaction: Stir the mixture, often open to the air, at the appropriate temperature. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Caption: A proposed mechanism for the Chan-Lam cross-coupling reaction.

Caption: A logical workflow for the experimental determination of the reactivity profile.

References

- 1. This compound | 1256355-84-6 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Chan-Lam Coupling [organic-chemistry.org]

- 6. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

commercial availability and suppliers of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid, a specialized chemical compound relevant to researchers and professionals in the fields of organic synthesis and drug discovery. This document details its commercial availability, supplier information, and fundamental chemical properties. While specific experimental protocols and direct involvement in signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide furnishes general methodologies for the synthesis and application of related phenylboronic acids, providing a foundational framework for its potential use.

Commercial Availability and Supplier Information

This compound, identified by the CAS Number 1256355-84-6 , is a commercially available compound.[1] Several chemical suppliers list this product in their catalogs, indicating its accessibility for research and development purposes. While pricing and real-time stock levels often require direct inquiry or user registration on supplier websites, the following table summarizes the available information from prominent suppliers.

| Supplier | Catalog Number | Purity/Specification | Storage Conditions |

| BLDpharm | BD01331899 | Not specified | Sealed in dry, 2-8°C |

| Combi-Blocks | FA-4045 | Not specified | Not specified |

| Shaanxi Dideu Medichem Co. Ltd. | Not specified | Not specified | Not specified |

Note: Quantitative data such as purity, price, and current stock levels are subject to change and typically require direct contact with the suppliers.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1256355-84-6 |

| Molecular Formula | C₁₃H₁₁BCl₂O₃ |

| Molecular Weight | 296.94 g/mol [2] |

| Synonyms | (2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid |

| SMILES Code | OB(O)c1ccccc1OCc1ccc(Cl)c(Cl)c1 |

| Storage | Sealed in dry, 2-8°C[2] |

Potential Synthesis and Reactions

A plausible synthetic route for this compound is outlined below.

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forms carbon-carbon bonds.[3][4][5] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.

Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction that could potentially utilize this compound.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Ligand (if required by the catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (for aqueous base solutions)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the palladium catalyst (0.01-0.05 equiv) and ligand (if necessary).

-

Add the anhydrous solvent. If using an aqueous base, add the organic solvent followed by the degassed aqueous base solution.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties. They can form reversible covalent bonds with diols, a feature that has been exploited in the development of sensors and drug delivery systems.[6] Furthermore, the boronic acid moiety is a key pharmacophore in several approved drugs.

While no specific biological activity or signaling pathway modulation has been reported for this compound, its structural features suggest potential areas of investigation. The dichlorophenyl group is a common substituent in pharmacologically active molecules, often influencing lipophilicity and metabolic stability. The phenylboronic acid core provides a versatile scaffold for further chemical modification and for engaging in interactions with biological targets.

Researchers could explore the utility of this compound as a building block in the synthesis of novel compounds for screening against various biological targets, such as kinases or proteases, where the boronic acid can act as a warhead.

Caption: Logical relationships in the potential research applications of the title compound.

Conclusion

This compound is a commercially available chemical intermediate with potential applications in organic synthesis and drug discovery. While specific experimental data and biological activity for this exact compound are not yet widely published, its structural similarity to other valuable phenylboronic acids suggests its utility as a building block in the creation of complex molecules. The generalized synthetic and reaction protocols provided in this guide offer a starting point for researchers interested in exploring the potential of this compound in their work. Further investigation is warranted to fully elucidate its chemical reactivity and biological significance.

References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1256355-84-6|(2-((3,4-Dichlorobenzyl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid

This guide is intended for researchers, scientists, and drug development professionals who may be handling 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid. The information provided is a synthesis of general safety protocols for the boronic acid class of compounds.

Hazard Identification and Classification

While specific hazard classifications for this compound are not available, related boronic acid compounds are often classified with the following hazards. It is prudent to handle this compound as if it possesses similar risks.

Potential Hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.[1][2][3][4][5]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes general properties typical for boronic acids.

| Property | General Value/Observation for Boronic Acids |

| Appearance | Typically a solid.[6] |

| Stability | Generally stable under normal conditions, but sensitive to moisture, strong acids, and strong oxidizing agents.[1][6][7] |

| Reactivity | Can undergo protodeboronation under acidic or basic conditions.[7] May react exothermically with strong oxidizing agents, strong acids, or strong bases.[1][5] |

| Solubility | Solubility varies depending on the specific structure. |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid dust formation.[8]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[7][8]

-

Refrigerated storage (below 4°C/39°F) is often recommended for long-term stability.[7]

-

Store under an inert atmosphere, such as nitrogen, to prevent oxidation and hydrolysis.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification | Purpose |

| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields.[8] | To protect eyes from dust particles and splashes. |

| Hand Protection | Nitrile gloves or other appropriate chemical-resistant gloves.[8] | To prevent skin contact and irritation.[8] |

| Body Protection | Laboratory coat.[8] | To protect skin and personal clothing from contamination.[8] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[8] | To be used when handling large quantities or when dust formation is likely. |

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][4][9] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][4][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][9] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[3][4][10] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

-

Personal Precautions: Wear appropriate personal protective equipment (see Section 4). Evacuate personnel from the area.[10]

-

Containment and Cleaning: Avoid generating dust.[8] Sweep or vacuum the spilled material into a suitable, closed container for disposal.[8][10]

-

Environmental Precautions: Do not let the product enter drains.[10]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.

-

Chemical Waste: Unused or contaminated material should be treated as hazardous waste and disposed of by a licensed disposal company.

-

Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and treated as hazardous waste.[8]

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available. The following are generalized protocols for assessing the stability of boronic acids, which can be adapted as a starting point for quality control.

General Protocol for Assessing Boronic Acid Stability via ¹H NMR

-

Instrumentation: Standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the boronic acid is soluble (e.g., DMSO-d₆).

-

Procedure: a. Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube. b. Acquire an initial ¹H NMR spectrum to serve as a baseline. c. Subject the sample to stress conditions (e.g., exposure to air, moisture, or elevated temperature). d. Acquire subsequent ¹H NMR spectra at regular time intervals. e. Monitor for the appearance of new signals or changes in the integration of the characteristic boronic acid signals to assess degradation.

Visualizations

Caption: General workflow for safely handling boronic acid compounds.

References

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. aaronchem.com [aaronchem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[3][4] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 2-(3,4-Dichlorophenylmethoxy)phenylboronic acid with various aryl halides. The ortho-substitution on the phenylboronic acid introduces steric hindrance, which can present challenges for the coupling reaction.[5][6] Therefore, this protocol incorporates strategies and conditions optimized for sterically demanding substrates to achieve high coupling efficiency.

The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald series (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands is often crucial for promoting the catalytic cycle with hindered substrates.[6] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is essential for efficient oxidative addition and subsequent steps in the catalytic cycle.[7]

Data Presentation:

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. These are starting points and may require optimization for different substrates.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |

| 3 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 24 | 65 |

| 4 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 85 | 18 | 72 |

Experimental Protocols:

General Protocol for Suzuki-Miyaura Coupling:

This procedure provides a general method for the coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst)[7]

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos, if required)[6]

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[8]

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[3]

-

Inert gas (Argon or Nitrogen)

-

Standard organic synthesis glassware (flame-dried)

-

Magnetic stirrer and heating source

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.01-0.05 mmol) and, if necessary, the phosphine ligand (0.02-0.10 mmol). Finally, add the anhydrous, degassed solvent (5-10 mL) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[3]

Visualizations:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. ijsdr.org [ijsdr.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]